Dihydroxyethyl stearamine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydroxyethyl stearamine oxide (DESO) is a surfactant that is commonly used in various industrial applications. It is a non-ionic surfactant that is used as a wetting agent, emulsifier, and dispersant. DESO is synthesized from stearylamine and ethylene oxide, and it has a molecular weight of 325.5 g/mol.
Mechanism Of Action
Dihydroxyethyl stearamine oxide acts as a surfactant by reducing the surface tension between two immiscible phases. It contains both hydrophobic (stearylamine) and hydrophilic (ethylene oxide) groups, which allows it to adsorb at the interface between two phases. This reduces the interfacial tension, which facilitates the formation of stable emulsions and dispersions.
Biochemical And Physiological Effects
Dihydroxyethyl stearamine oxide has low toxicity and is considered safe for use in various industrial applications. It is not known to have any significant biochemical or physiological effects on humans or animals.
Advantages And Limitations For Lab Experiments
Dihydroxyethyl stearamine oxide is a versatile surfactant that has several advantages for use in lab experiments. It is easy to synthesize, has low toxicity, and is compatible with a wide range of solvents. However, Dihydroxyethyl stearamine oxide has some limitations, such as its limited solubility in water and its tendency to form gels at high concentrations.
Future Directions
Dihydroxyethyl stearamine oxide has several potential future directions for research. One area of interest is the development of new synthesis methods that can produce Dihydroxyethyl stearamine oxide with improved properties, such as increased solubility in water or enhanced stability at high concentrations.
Another area of interest is the application of Dihydroxyethyl stearamine oxide in the synthesis of new materials, such as hybrid nanoparticles or MOFs. These materials have potential applications in various fields, such as drug delivery, catalysis, and gas storage.
Conclusion:
Dihydroxyethyl stearamine oxide is a versatile surfactant that has several scientific research applications. It is commonly used as a wetting agent, emulsifier, and dispersant in various industrial applications. Dihydroxyethyl stearamine oxide has low toxicity and is considered safe for use in lab experiments. Future research on Dihydroxyethyl stearamine oxide could lead to the development of new materials with potential applications in various fields.
Synthesis Methods
Dihydroxyethyl stearamine oxide is synthesized from stearylamine and ethylene oxide. Stearylamine is reacted with ethylene oxide under alkaline conditions to produce Dihydroxyethyl stearamine oxide. The synthesis of Dihydroxyethyl stearamine oxide is a straightforward process, and it can be easily scaled up for industrial applications.
Scientific Research Applications
Dihydroxyethyl stearamine oxide has been extensively studied for its applications in various scientific research fields. It is commonly used as a surfactant in the synthesis of nanoparticles, which are used in various biomedical applications. Dihydroxyethyl stearamine oxide has been shown to improve the stability and dispersibility of nanoparticles, which enhances their therapeutic efficacy.
Dihydroxyethyl stearamine oxide is also used as a surfactant in the synthesis of metal-organic frameworks (MOFs), which are widely used in gas storage and separation applications. Dihydroxyethyl stearamine oxide has been shown to improve the dispersion and stability of MOFs, which enhances their gas storage and separation properties.
properties
CAS RN |
14048-77-2 |
---|---|
Product Name |
Dihydroxyethyl stearamine oxide |
Molecular Formula |
C22H47NO3 |
Molecular Weight |
373.6 g/mol |
IUPAC Name |
N,N-bis(2-hydroxyethyl)octadecan-1-amine oxide |
InChI |
InChI=1S/C22H47NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26,19-21-24)20-22-25/h24-25H,2-22H2,1H3 |
InChI Key |
CBLJNXZOFGRDAC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC[N+](CCO)(CCO)[O-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](CCO)(CCO)[O-] |
Other CAS RN |
14048-77-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.